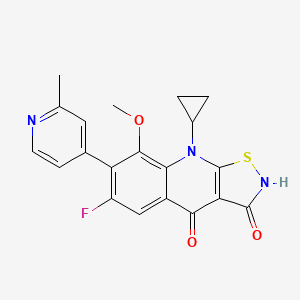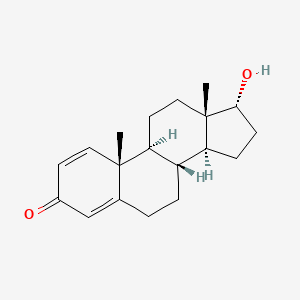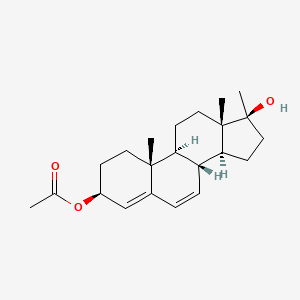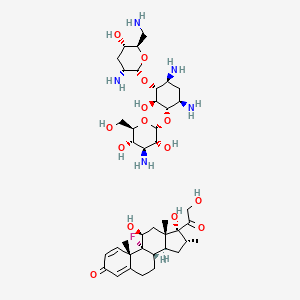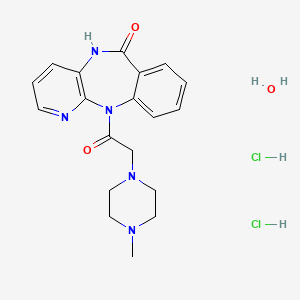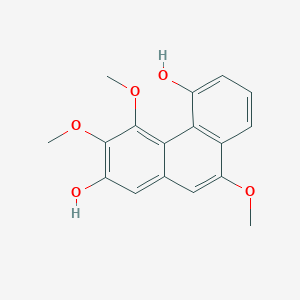![molecular formula C27H45N5O5 B1247267 (1r,2s,5s)-N-[(1s)-3-Amino-1-(Cyclobutylmethyl)-2,3-Dioxopropyl]-3-[(2s)-2-{[(Tert-Butylamino)carbonyl]amino}-3,3-Dimethylbutanoyl]-6,6-Dimethyl-3-Azabicyclo[3.1.0]hexane-2-Carboxamide CAS No. 569677-40-3](/img/structure/B1247267.png)
(1r,2s,5s)-N-[(1s)-3-Amino-1-(Cyclobutylmethyl)-2,3-Dioxopropyl]-3-[(2s)-2-{[(Tert-Butylamino)carbonyl]amino}-3,3-Dimethylbutanoyl]-6,6-Dimethyl-3-Azabicyclo[3.1.0]hexane-2-Carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boceprevir is an oral, direct acting hepatitis C virus (HCV) protease inhibitor that is used in combination with other antiviral agents in the treatment of chronic hepatitis C, genotype 1. Boceprevir has not been linked to instances of acute liver injury during therapy but, when combined with peginterferon and ribavirin, has been associated with cases of hepatic decompensation in patients with preexisting cirrhosis.
Scientific Research Applications
Acid-Catalyzed Rearrangement Studies
Research by Nativi, Reymond, and Vogel (1989) explored the acid-catalyzed rearrangement of related compounds, contributing to the understanding of stereochemical control in synthesis processes (Nativi, Reymond, & Vogel, 1989).
Synthesis of Boceprevir's Intermediate
Kallam et al. (2017) demonstrated the synthesis of a key chiral bicyclic proline fragment utilized in the construction of the potent anti-HCV drug boceprevir, showcasing the compound's role in pharmaceutical synthesis (Kallam et al., 2017).
Creation of Cyclopropanecarboxamides
Aelterman et al. (1999) synthesized various new cyclopropanecarboxamides, emphasizing the compound's application in creating functionally diverse cyclopropanes (Aelterman et al., 1999).
Development of Bicyclic Amino Acids
Research by Gan et al. (2013) on the synthesis of azabicyclo hexane carboxylic acid highlights its utility in developing novel amino acids, which are crucial for various biochemical applications (Gan et al., 2013).
Precursor for Carbocyclic Nucleosides
Chang et al. (1994) focused on the stereocontrolled synthesis of a compound as a potential component for carbocyclic nucleosides, underscoring its role in nucleoside analog synthesis (Chang et al., 1994).
Crystal Structure Analysis
Gelbrich et al. (2013) conducted a study on the crystal structure of a related compound, providing insights into its molecular configuration and potential applications in crystallography (Gelbrich et al., 2013).
Stereoisomer Synthesis
Bakonyi et al. (2013) developed a synthesis for all four stereoisomers of a related azabicyclo hexane carboxylic acid, illustrating its versatility in stereochemistry (Bakonyi et al., 2013).
Anticancer Pharmacophores
Kumar et al. (2009) synthesized a new series of functionalized amino acid derivatives, including compounds structurally related to the one , evaluating their potential as anticancer agents (Kumar et al., 2009).
Constrained β-Amino Acid Precursors
Krow et al. (2016) described the regioselective introduction and transformation of substituents in azabicyclo hexanes, showcasing its potential as precursors to constrained β-amino acids (Krow et al., 2016).
properties
CAS RN |
569677-40-3 |
|---|---|
Product Name |
(1r,2s,5s)-N-[(1s)-3-Amino-1-(Cyclobutylmethyl)-2,3-Dioxopropyl]-3-[(2s)-2-{[(Tert-Butylamino)carbonyl]amino}-3,3-Dimethylbutanoyl]-6,6-Dimethyl-3-Azabicyclo[3.1.0]hexane-2-Carboxamide |
Molecular Formula |
C27H45N5O5 |
Molecular Weight |
519.7 g/mol |
IUPAC Name |
(1R,2S,5S)-N-[(2S)-4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl]-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |
InChI |
InChI=1S/C27H45N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-18,20H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37)/t15-,16-,17-,18-,20+/m0/s1 |
InChI Key |
LHHCSNFAOIFYRV-ZYNAIFEFSA-N |
Isomeric SMILES |
CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)N[C@@H](CC3CCC3)C(=O)C(=O)N)C |
SMILES |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C |
Color/Form |
White to off-white amorphous powde |
Other CAS RN |
394730-60-0 |
Pictograms |
Irritant; Health Hazard |
solubility |
Slightly soluble in water Freely soluble in methanol, ethanol, and isopropanol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




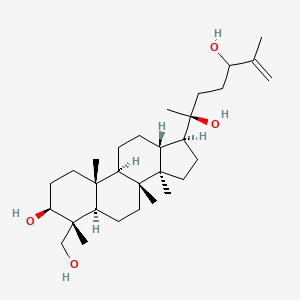

![[O-methyl-11C]2-{4-[4-(7-Methoxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B1247191.png)
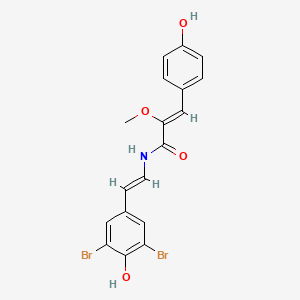
![oleanolic acid 3-O-[O-beta-D-glucopyranosyl-(1->4)-O-beta-D-glucopyranosyl-(1->3)-O-alpha-L-rhamnopyranosyl-(1->2)-alpha-L-arabinopyranoside]](/img/structure/B1247194.png)
![[(2R,3R,4R,5R)-1,2,4,5,6-pentahydroxyhexan-3-yl] (2E,4S,5S,6E,8S,9S,10E,12S,13R,14S,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10-trienoate](/img/structure/B1247197.png)
![(1R,2R,8aS)-1-[(E)-6-[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]-4-methylhex-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B1247198.png)
